

In-Depth Technical Guide: 3',4'-Methylenedioxyα-pyrrolidinobutiophenone (MDPBP)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (**MDPBP**) is a synthetic stimulant of the cathinone class. First developed in the 1960s, it has emerged as a novel psychoactive substance (NPS) and is sometimes sold as a "legal high."[1][2] Structurally, it is an analog of other potent psychostimulants such as α-pyrrolidinobutiophenone (α-PBP) and methylenedioxypyrovalerone (MDPV).[3] As with other synthetic cathinones, **MDPBP** has demonstrated reinforcing effects in animal models, suggesting a potential for abuse.[1] This technical guide provides a comprehensive overview of the available scientific data on **MDPBP**, including its chemical properties, pharmacology, metabolism, and analytical methods for its detection.

Chemical and Physical Properties



Property	Value	Reference	
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2- (pyrrolidin-1-yl)butan-1-one	[2]	
Synonyms	3,4-MDPBP, NRG-1	[1]	
Chemical Formula	C15H19NO3	[2]	
Molar Mass	261.32 g/mol	[2]	
Appearance	White powder (hydrochloride salt)	[4]	

Pharmacology

The primary mechanism of action of **MDPBP** is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). By blocking these transporters, **MDPBP** increases the extracellular concentrations of dopamine and norepinephrine in the synapse, leading to its stimulant effects. In vitro studies have shown that **MDPBP** is a potent inhibitor of both DAT and NET, with no significant activity at the serotonin transporter (SERT) at concentrations below 10 μ M.[5] Furthermore, **MDPBP** does not induce monoamine efflux, acting as a pure uptake inhibitor.[5]

Quantitative Pharmacological Data

Parameter	Value (µM)	Reference
IC ₅₀ at human Dopamine Transporter (DAT)	0.29 ± 0.05	[5]
IC ₅₀ at human Norepinephrine Transporter (NET)	0.08 ± 0.01	[5]
IC ₅₀ at human Serotonin Transporter (SERT)	> 10	[5]

In Vivo Behavioral Effects

Animal studies have been conducted to characterize the behavioral effects of MDPBP.



MDPBP produces a dose-dependent increase in locomotor activity in mice, with an inverted U-shaped dose-effect curve. The peak stimulant effect was observed at a dose of 1 mg/kg.[6]

Dose (mg/kg)	Mean Locomotor Activity (counts/30 min)	Reference	
Vehicle	~500	[6]	
0.1	~1000	[6]	
0.25	~2000	[6]	
0.5	~3000	[6]	
1.0	~4000	[6]	
2.5	~2500	[6]	

In rats trained to discriminate methamphetamine from saline, **MDPBP** fully substituted for the discriminative stimulus effects of methamphetamine, suggesting a similar subjective experience.[6] In cocaine-trained rats, **MDPBP** produced a partial substitution, with a maximum of 67% cocaine-appropriate responding.[7]

Training Drug	Test Drug	ED₅₀ (mg/kg)	Maximum Effect	Reference
Methamphetamin e	MDPBP	Not reported	Full substitution	[6]
Cocaine	MDPBP	Not reported	67%	[7]

Metabolism

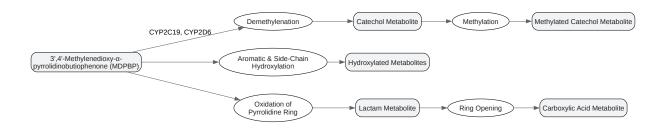
The metabolism of **MDPBP** has been studied in vitro and in vivo. The main metabolic pathways involve:[1]

 Demethylenation of the methylenedioxy group, followed by methylation of one of the resulting hydroxyl groups.



- Aromatic and side-chain hydroxylation.
- Oxidation of the pyrrolidine ring to form a lactam.
- Ring opening of the pyrrolidine lactam to form a carboxylic acid.

The cytochrome P450 enzymes CYP2C19 and CYP2D6 have been identified as the primary isoenzymes responsible for the initial demethylenation step.[1]



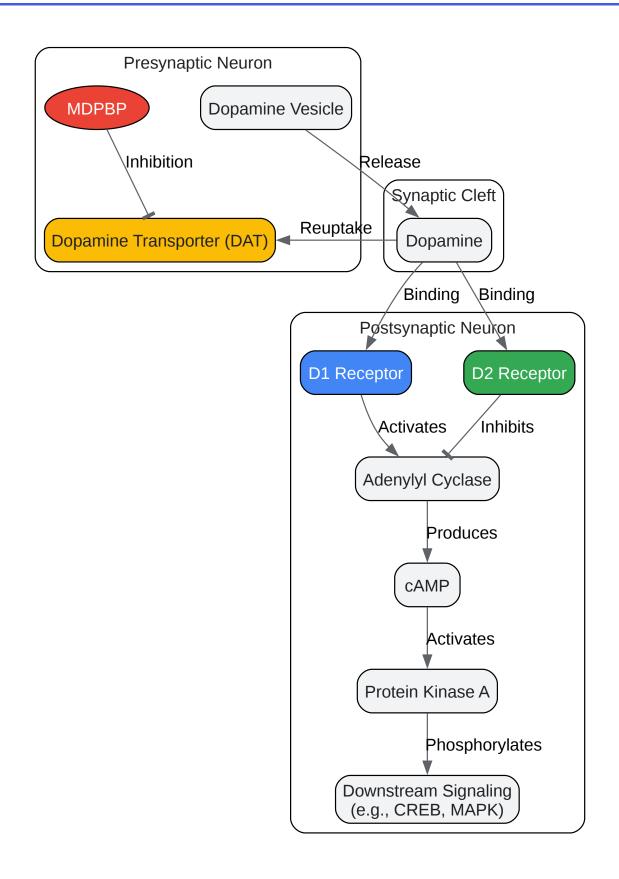
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Figure 1: Proposed metabolic pathways of MDPBP.

Signaling Pathways

As a dopamine transporter (DAT) inhibitor, **MDPBP** is expected to initiate downstream signaling cascades associated with increased dopaminergic neurotransmission. Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families).





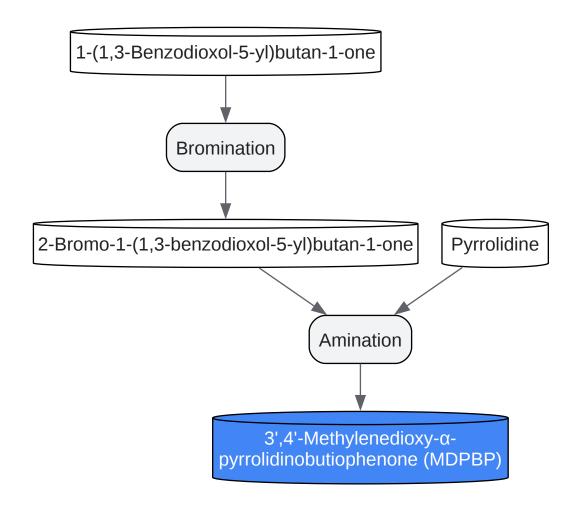
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Figure 2: Simplified signaling pathway of dopamine and the effect of MDPBP.



Experimental Protocols Synthesis of 3',4'-Methylenedioxy-αpyrrolidinobutiophenone (MDPBP)

A specific, detailed synthesis protocol for **MDPBP** is not readily available in the peer-reviewed literature. However, the general synthesis of α -aminoketones with a heterocyclic amine group, such as **MDPBP**, typically involves the reaction of an α -bromo ketone with the corresponding amine. For **MDPBP**, this would likely involve the reaction of 2-bromo-1-(1,3-benzodioxol-5-yl)butan-1-one with pyrrolidine.



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